m-Nitrophenethyl acetate

Description

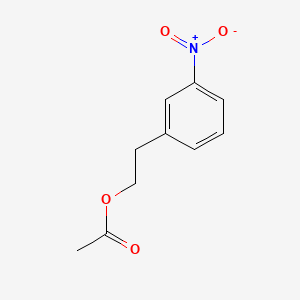

m-Nitrophenethyl acetate (CAS: Not explicitly provided in evidence) is an aromatic ester derivative characterized by a nitro group (-NO₂) in the meta position of the phenyl ring and an acetyloxy (-OAc) group attached to the phenethyl backbone. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to the electron-withdrawing nitro group, which influences reactivity, stability, and intermolecular interactions.

Properties

CAS No. |

68527-46-8 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

2-(3-nitrophenyl)ethyl acetate |

InChI |

InChI=1S/C10H11NO4/c1-8(12)15-6-5-9-3-2-4-10(7-9)11(13)14/h2-4,7H,5-6H2,1H3 |

InChI Key |

DHCRSUDNZBCHMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Reduction Reactions

The nitro group in m-nitrophenethyl acetate undergoes selective reduction under catalytic conditions. Recent advances in iron-catalyzed reductions demonstrate efficient conversion to primary amines:

-

Catalytic System : [Fe(salen)]-μ-oxo complexes with pinacol borane (HBpin) or phenyl silane (HSiPh) as reductants achieve nitro-to-amine conversion at room temperature .

-

Chemoselectivity : HSiPh selectively reduces the nitro group while preserving ester functionality, avoiding over-reduction to alcohol derivatives .

-

Mechanistic Pathway : Reduction proceeds via a nitroso intermediate (Ar-NO) and an iron hydride species, confirmed by EPR and kinetic studies .

Table 1: Reduction Conditions and Outcomes

| Reductant | Catalyst Loading | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| HBpin | 0.5 mol % | 25°C | m-Aminophenethyl acetate | ~85 |

| HSiPh | 1 mol % | 25°C | m-Aminophenethyl acetate | ~72 |

Hydrolysis Reactions

The ester bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding m-nitrophenylethanol and acetic acid:

-

Basic Hydrolysis : Sodium hydroxide (0.1–1 M) accelerates ester cleavage via nucleophilic acyl substitution, with second-order rate constants () dependent on solvent polarity .

-

Acidic Hydrolysis : Sulfuric acid (pH < 3) promotes protonation of the carbonyl oxygen, facilitating slower ester hydrolysis.

-

Micellar Effects : Cationic surfactants (e.g., CTAB) enhance hydrolysis rates by stabilizing transition states through hydrophobic interactions .

Table 2: Hydrolysis Kinetics in Aqueous Media

| Condition | pH | (s) | Half-life (min) |

|---|---|---|---|

| 0.5 M NaOH | 13 | 5.5 | |

| 0.1 M HSO | 1 | 245 |

Nucleophilic Substitution Reactions

The meta-nitro group directs electrophilic and nucleophilic aromatic substitution reactions:

-

Aromatic Substitution : Limited reactivity due to the deactivating nitro group, but strong nucleophiles (e.g., methoxide) can displace nitro under harsh conditions (100°C, DMF) .

-

Ester Group Reactivity : The acetate moiety participates in transesterification with alcohols (e.g., methanol) under acid catalysis, forming methyl acetate and m-nitrophenylethanol.

Comparative Reactivity :

-

Ortho vs. Meta Isomers : o-Nitrophenethyl acetate shows higher substitution rates due to steric acceleration, whereas the meta isomer’s electronic effects dominate .

-

Para Isomers : p-Nitrophenyl acetate exhibits faster hydrolysis due to better leaving-group activation .

Enzymatic Cleavage

This compound serves as a substrate for esterases and lipases, though less commonly than its para isomer:

-

Carboxylesterases : Catalyze hydrolysis at rates 10–100× slower than p-nitrophenyl acetate, as measured by spectrophotometric assays .

-

Industrial Applications : Used in biocatalytic studies to probe enzyme active-site flexibility and substrate specificity .

Comparative Analysis with Structural Analogues

| Property | This compound | o-Nitrophenethyl Acetate | p-Nitrophenethyl Acetate |

|---|---|---|---|

| Reduction Rate (k) | Moderate | Slow | Fast |

| Hydrolysis Rate (k) | |||

| Substitution Reactivity | Low | High | Moderate |

Mechanistic Insights

-

Reduction : Iron hydride intermediates facilitate sequential electron-proton transfers, bypassing azoxy/azo byproducts .

-

Hydrolysis : Transition-state stabilization in micelles involves partial inclusion of the nitroaryl group within surfactant aggregates .

-

Solvent Effects : Acetonitrile-water mixtures alter reactivity trends, with α-effect nucleophiles showing reduced activity in >40% MeCN .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Key Observations:

Substituent Effects :

- The meta-nitro group in m-nitrophenethyl acetate likely enhances electrophilicity compared to para-substituted analogs like p-nitrophenyl acetate. This positional difference affects solubility and reactivity in nucleophilic substitution or hydrolysis reactions .

- Ortho-substituents (e.g., methyl in 3-methyl-2-nitrophenyl acetate) introduce steric hindrance, reducing reaction rates in ester hydrolysis compared to meta- or para-substituted derivatives .

Reactivity in Assays: p-Nitrophenyl acetate is widely used as a chromogenic substrate in enzymatic assays (e.g., esterase activity) due to its rapid hydrolysis to p-nitrophenol, detectable at 405 nm . This compound may exhibit slower hydrolysis kinetics due to reduced resonance stabilization of the nitro group in the meta position.

1-(2-Amino-6-nitrophenyl)ethanone highlights the role of amino-nitro interplay in electronic tuning for coordination chemistry or photophysical applications .

Physicochemical Properties

While direct data on this compound is sparse, inferences can be drawn from related compounds:

- Solubility: Nitro groups generally reduce solubility in polar solvents. Ethyl acetate (a common solvent in reactions involving nitrophenols) is used in catalytic hydrogenation of 4-nitrophenol, suggesting this compound may also exhibit moderate solubility in ethyl acetate .

- Stability : Meta-substituted nitro compounds are typically less prone to photodegradation compared to ortho/para isomers due to reduced conjugation with the aromatic ring.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for m-nitrophenethyl acetate, and how do reaction conditions influence yield?

- Methodology :

- Nitration-Acetylation Sequence : Begin with phenethyl alcohol. Perform nitration at the meta position using a mixture of nitric and sulfuric acids (controlled temperature: 0–5°C to avoid di-nitration). Follow with acetylation using acetic anhydride and a catalyst (e.g., pyridine) under reflux. Monitor intermediates via TLC .

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to minimize hydrolysis. Ethyl acetate (boiling point ~77°C) is effective for purification via fractional distillation .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of phenethyl alcohol to acetic anhydride) and reaction time (4–6 hours). Characterize purity via melting point and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?

- Methodology :

- NMR Analysis : Compare aromatic proton splitting patterns in -NMR (meta substitution shows a triplet-of-triplets near δ 7.5–8.0 ppm). Confirm acetate methyl protons at δ 2.0–2.1 ppm. Use -NMR to verify the carbonyl carbon at ~170 ppm .

- IR Cross-Validation : Look for ester C=O stretch at ~1740 cm and nitro group asymmetric stretching at ~1520 cm. Discrepancies may arise from solvent residues; repurify via recrystallization (ethanol/water) and reanalyze .

Q. What purification techniques are most effective for isolating this compound from byproducts?

- Methodology :

- Liquid-Liquid Extraction : Separate unreacted starting materials using ethyl acetate and sodium bicarbonate (removes acidic impurities).

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 7:3). Monitor fractions via UV-Vis at 270 nm (nitroaromatic absorbance) .

- Crystallization : Recrystallize from ethanol to remove polymeric byproducts. Validate purity via GC-MS (EI mode, m/z 195 for molecular ion) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict sites for nucleophilic attack. Compare activation energies for acetate vs. nitro group displacement .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS. Correlate with experimental kinetic data (e.g., rate constants from -NMR monitoring) .

Q. What mechanistic insights explain contradictory data in catalytic hydrogenation of this compound?

- Methodology :

- In Situ Spectroscopy : Use ATR-FTIR to detect intermediates (e.g., nitroso or hydroxylamine species) during hydrogenation with Pd/C.

- Isotopic Labeling : Replace with to track deuterium incorporation (GC-MS analysis). Resolve conflicting reduction pathways (e.g., nitro → amine vs. partial reduction) .

- Surface Adsorption Studies : Perform XPS on spent catalysts to identify poisoning mechanisms (e.g., sulfur from nitro group decomposition) .

Q. How do steric and electronic effects influence the stability of this compound under hydrolytic conditions?

- Methodology :

- Kinetic Studies : Monitor hydrolysis (pH 1–14) via UV-Vis at 270 nm. Fit data to pseudo-first-order kinetics; calculate activation energy via Arrhenius plots.

- Steric Maps : Generate 3D electrostatic potential maps (MEP) using Gaussian to visualize electron-deficient regions (nitro group) and steric hindrance from the acetate .

- Comparative Analysis : Contrast hydrolysis rates with ortho/para isomers to isolate electronic vs. steric contributions .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 85–92°C) for this compound?

- Methodology :

- Purity Assessment : Reanalyze samples via DSC to detect eutectic mixtures. Use elemental analysis (C, H, N) to confirm stoichiometry.

- Polymorphism Screening : Recrystallize from multiple solvents (e.g., ethanol, toluene) and compare XRD patterns.

- Literature Audit : Cross-reference synthesis protocols; impurities from incomplete nitration (e.g., residual ortho isomers) may skew results .

Methodological Best Practices

- Characterization : Always combine NMR, IR, and mass spectrometry for structural confirmation .

- Reproducibility : Document solvent grades, catalyst batches, and purification steps in detail .

- Data Reporting : Include error margins for kinetic studies and raw spectral data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.